molecular formula C16H30N2Sn B178186 5-(Tributylstannyl)pyrimidine CAS No. 144173-85-3

5-(Tributylstannyl)pyrimidine

Cat. No.: B178186
CAS No.: 144173-85-3
M. Wt: 369.1 g/mol
InChI Key: QRDQHTJNKPXXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tributylstannyl)pyrimidine typically involves the stannylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-(Tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are pyrimidine-substituted organic compounds, which can be further functionalized for various applications .

Biological Activity

5-(Tributylstannyl)pyrimidine is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound (C16H30N2Sn) features a pyrimidine ring substituted with a tributylstannyl group at the 5-position. This substitution is significant as it influences the compound's lipophilicity and biological interactions. The presence of the stannyl group enhances the compound's solubility in organic solvents, which is beneficial for various applications in medicinal chemistry.

Biological Mechanisms

Research has indicated that compounds containing the pyrimidine moiety possess diverse biological activities, including antiviral, anticancer, and antibacterial properties. The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Antiviral Activity : Pyrimidine derivatives have been shown to inhibit viral replication by interfering with nucleic acid synthesis. For instance, modifications at the 5-position can enhance the efficacy against viruses by mimicking nucleotides and integrating into viral DNA or RNA chains .
  • Anticancer Properties : Studies have demonstrated that certain pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cell cycle progression. For example, similar compounds have shown significant activity against various cancer cell lines, indicating a potential for this compound in cancer therapy .
  • Antibacterial Effects : Compounds with pyrimidine structures have also been evaluated for their antibacterial properties. The ability to disrupt bacterial cell wall synthesis or function can lead to significant antimicrobial activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral DNA/RNA synthesis ,
AnticancerInduction of apoptosis, disruption of cell cycle ,
AntibacterialDisruption of bacterial cell wall synthesis

Case Studies

  • Antiviral Efficacy : A study utilizing signal amplification by reversible exchange (SABRE) demonstrated enhanced NMR signals for this compound, suggesting potential for further exploration in antiviral applications through improved detection methods .
  • Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects on various cancer cell lines showed promising results for similar pyrimidine derivatives, with IC50 values indicating effective inhibition at micromolar concentrations .
  • Antibacterial Testing : Research on related pyrimidine compounds indicated effective antibacterial action against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to assess the efficacy against strains such as E. coli and S. aureus, showcasing the potential of these compounds in treating bacterial infections .

Properties

IUPAC Name

tributyl(pyrimidin-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDQHTJNKPXXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376842
Record name 5-(Tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144173-85-3
Record name 5-(Tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tributylstannyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Tributylstannyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(Tributylstannyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-(Tributylstannyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.